(S)-3,7-Diaminoheptanoic acid dihydrochloride

Description

Properties

IUPAC Name |

(3S)-3,7-diaminoheptanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJAFTBCSGCCAH-ILKKLZGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(CC(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](CC(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940844 |

Source

|

| Record name | 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192003-02-4, 290835-83-5 |

Source

|

| Record name | 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3,7-diaminoheptanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,7-Diaminoheptanoic acid dihydrochloride is a diamino acid derivative that holds potential for various applications in research and development, particularly in the fields of medicinal chemistry and biochemistry. As a structural analog of naturally occurring amino acids, it can be utilized as a building block in the synthesis of peptidomimetics and other novel bioactive molecules. This document provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and its potential biological significance, serving as a valuable resource for professionals in the life sciences.

Chemical Properties

This compound is the hydrochloride salt form of (S)-3,7-diaminoheptanoic acid. The presence of two hydrochloride moieties enhances its stability and solubility in aqueous media. A summary of its key chemical identifiers and properties is provided in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (3S)-3,7-diaminoheptanoic acid dihydrochloride | [1] |

| CAS Number | 290835-83-5 | [1][2] |

| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [1] |

| Molecular Weight | 233.14 g/mol | [1] |

| Canonical SMILES | C(CCN)C--INVALID-LINK--N.Cl.Cl | [1] |

Spectroscopic Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, FT-IR) for this compound are not widely published. However, mass spectrometry data for the free base, (3S)-3,7-diaminoheptanoic acid, is available, providing evidence for its molecular weight[3].

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not currently available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for the stereoselective synthesis of β-amino acids[4][5][6]. One potential approach involves the use of a chiral pool starting material, such as a derivative of L-glutamic acid, to introduce the desired stereochemistry at the C3 position.

A generalized, hypothetical workflow for such a synthesis is outlined below. This should be considered a conceptual guide, and optimization of each step would be necessary.

Experimental Protocol Considerations:

-

Step 1 & 2: Asymmetric Synthesis: The key to this synthesis is the stereoselective formation of the β-amino acid core. This could be achieved through methods such as the Arndt-Eistert homologation of a protected L-aspartic acid derivative or through an asymmetric conjugate addition to an α,β-unsaturated ester[6].

-

Step 3 & 4: Functional Group Interconversion: Standard organic chemistry transformations would be employed to convert the carboxylic acid and introduce the second amino group. Protecting group strategies for the amino and carboxylic acid functionalities will be crucial throughout the synthesis to avoid side reactions.

-

Step 6: Salt Formation and Purification: The final dihydrochloride salt can be obtained by treating the free diamino acid with at least two equivalents of hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether, followed by precipitation or crystallization. Purification would likely involve recrystallization to obtain the desired purity.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural similarity to lysine and ornithine suggests potential interactions with metabolic pathways involving these amino acids.

Lysine and ornithine are precursors to important polyamines such as cadaverine and putrescine, respectively, through the action of decarboxylase enzymes[7][8][9][10][11]. These polyamines play crucial roles in cell growth, proliferation, and differentiation. The structural features of (S)-3,7-Diaminoheptanoic acid, particularly the presence of two amino groups separated by a seven-carbon chain, make it a candidate for investigation as a potential substrate, inhibitor, or modulator of amino acid decarboxylases.

Lysine Decarboxylase and Cadaverine Biosynthesis:

Lysine decarboxylase (LDC) converts lysine into cadaverine[7][9][10][12][13][14][15][16][17]. The substrate specificity of LDC is a key determinant of this reaction[18][19][20][21][22][23][24]. (S)-3,7-Diaminoheptanoic acid could potentially interact with the active site of LDC.

Ornithine Decarboxylase and Putrescine Biosynthesis:

Similarly, ornithine decarboxylase (ODC) is the rate-limiting enzyme in the synthesis of putrescine from ornithine[8][11][17][18][19][23][24][25]. The structural analogy of (S)-3,7-Diaminoheptanoic acid to ornithine suggests it could also be investigated for its effects on ODC activity.

Further research is required to elucidate the specific biological roles and mechanisms of action of this compound.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound should be consulted before handling. As a general precaution for chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the SDS provided by the supplier[26][27][28][29].

Conclusion

This compound is a chiral diamino acid with potential applications in the development of novel therapeutic agents and biochemical probes. While detailed experimental data is currently limited, this guide provides a summary of its known chemical properties, a plausible synthetic strategy, and an exploration of its potential biological significance. Further experimental investigation into its synthesis, spectroscopic characterization, and biological activity is warranted to fully realize its potential in research and drug development.

References

- 1. 1,7-diaminoheptane suppliers USA [americanchemicalsuppliers.com]

- 2. pschemicals.com [pschemicals.com]

- 3. (3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 5. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Cadaverine’s Functional Role in Plant Development and Environmental Response [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Green chemical and biological synthesis of cadaverine: recent development and challenges - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02764F [pubs.rsc.org]

- 15. Frontiers | Biochemical Characterization and Phylogenetic Analysis of the Virulence Factor Lysine Decarboxylase From Vibrio vulnificus [frontiersin.org]

- 16. Identification and molecular characterization of a metagenome-derived L-lysine decarboxylase gene from subtropical soil microorganisms | PLOS One [journals.plos.org]

- 17. microbiologyinfo.com [microbiologyinfo.com]

- 18. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determinants of proteasome recognition of ornithine decarboxylase, a ubiquitin-independent substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Evolution of Substrate Specificity within a Diverse Family of β/α-Barrel-fold Basic Amino Acid Decarboxylases: X-RAY STRUCTURE DETERMINATION OF ENZYMES WITH SPECIFICITY FOR l-ARGININE AND CARBOXYNORSPERMIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Identification of essential active-site residues in ornithine decarboxylase of Nicotiana glutinosa decarboxylating both L-ornithine and L-lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. fishersci.com [fishersci.com]

- 27. merckmillipore.com [merckmillipore.com]

- 28. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 29. fishersci.com [fishersci.com]

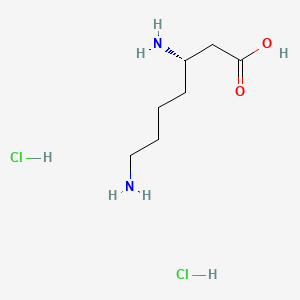

(S)-3,7-Diaminoheptanoic acid dihydrochloride molecular structure

An In-depth Analysis for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of (S)-3,7-Diaminoheptanoic acid dihydrochloride, a non-proteinogenic beta-amino acid. It serves as a crucial building block in synthetic organic chemistry and holds potential for applications in pharmaceutical development and materials science. This guide details its molecular structure, physicochemical properties, and plausible experimental protocols for its synthesis and handling.

Molecular Structure and Chemical Identity

(S)-3,7-Diaminoheptanoic acid is a chiral diamino acid featuring a seven-carbon backbone with amino groups at the C3 and C7 positions.[1][2] The "(S)" designation indicates the stereochemistry at the chiral center, C3. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a variety of experimental conditions.

Caption: Molecular structure and key identifiers for (S)-3,7-Diaminoheptanoic Acid.

Physicochemical and Spectroscopic Data

Quantitative data for the dihydrochloride salt and its corresponding free base are summarized below. This information is critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Property | Value (Dihydrochloride) | Value (Free Base) | Reference |

| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | C₇H₁₆N₂O₂ | [1][3] |

| Molecular Weight | 233.136 g/mol | 160.21 g/mol | [1][2][3] |

| CAS Number | 290835-83-5 | 13184-41-3 | [1][4][3] |

| Monoisotopic Mass | Not specified | 160.121177757 Da | [1] |

| Topological Polar Surface Area | Not specified | 89.3 Ų | [1] |

| XLogP3 | Not specified | -3.3 | [1] |

| Purity (Typical) | 98% (Min, HPLC) | Not applicable | [3][5] |

Predicted Spectroscopic Analysis: While comprehensive, peer-reviewed spectral data for this compound is not readily available in public databases, its structure allows for the prediction of key spectroscopic features essential for its characterization.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons along the aliphatic chain. A distinct signal corresponding to the methine proton at the C3 chiral center would likely appear in the 2.5-3.5 ppm range, coupled to adjacent methylene protons. The protons adjacent to the ammonium groups would be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm), while the carbons bonded to nitrogen (C3 and C7) would appear in the 40-60 ppm range.

-

IR Spectroscopy: Key infrared absorption bands would include a broad peak from 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid and N-H stretches of the ammonium hydrochlorides. A strong C=O stretch for the carboxylic acid is expected around 1700-1725 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) in positive ion mode would show a prominent ion peak corresponding to the protonated free base [M+H]⁺ at m/z 161.128.[1]

Experimental Protocols

Detailed, validated synthesis protocols for this compound are proprietary and not extensively published. The following section outlines a plausible, generalized synthetic workflow based on established principles of organic chemistry for synthesizing similar chiral amino acids. This protocol is intended for informational purposes and requires optimization and validation in a laboratory setting.

A. Generalized Synthetic Route: The synthesis could logically proceed through a multi-step sequence involving the formation of the carbon backbone, introduction of the amino groups with stereochemical control, and final deprotection and salt formation.

Caption: A plausible, generalized workflow for the synthesis of (S)-3,7-Diaminoheptanoic Acid.

B. Protocol for Dihydrochloride Salt Formation (Final Step):

This protocol details the conversion of the purified (S)-3,7-Diaminoheptanoic acid free base to its dihydrochloride salt.

-

Dissolution: Dissolve one equivalent of the purified (S)-3,7-Diaminoheptanoic acid free base in a minimal amount of a suitable solvent, such as methanol or isopropanol, with gentle warming if necessary.

-

Acidification: Cool the solution in an ice bath (0-5°C). Slowly add 2.2 equivalents of a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) dropwise with continuous stirring.

-

Precipitation: The dihydrochloride salt will typically precipitate as a white solid upon addition of the acid or upon further cooling. The reaction mixture may be stirred at a low temperature for an additional 1-2 hours to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, anhydrous solvent (e.g., diethyl ether) to remove any residual acid and solvent.

-

Drying: Dry the resulting white solid under high vacuum to afford the final this compound.

-

Characterization: Confirm the identity and purity of the final product using HPLC, NMR spectroscopy, and elemental analysis.

Biological Activity and Potential Applications

There is limited publicly available information specifically detailing the biological activities of (S)-3,7-Diaminoheptanoic acid. It should not be confused with (2S)-2,7-diaminoheptanoic acid, a different isomer for which some biological data exists.[6]

Based on its structure as a non-standard beta-amino acid, its primary applications are in research and development:

-

Peptide Synthesis: It can be incorporated into peptides to create peptidomimetics. The beta-amino acid structure can impart increased resistance to proteolytic degradation, potentially enhancing the pharmacokinetic profile of peptide-based drug candidates.

-

Scaffold for Drug Discovery: The diamino functionality provides two points for further chemical modification, making it a versatile scaffold for constructing novel small molecules and combinatorial libraries aimed at various biological targets.

-

Chelating Agent: The presence of two amino groups and a carboxylate group suggests potential as a chelating agent for metal ions, an area that could be explored in materials science or as a therapeutic strategy.

Safety and Handling

This compound should be handled in a well-ventilated laboratory environment using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with any fine chemical, a material safety data sheet (MSDS) should be consulted before use for detailed information on toxicology, handling, and disposal. The compound is expected to be an irritant to the eyes, skin, and respiratory system.

References

- 1. (3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,7-diaminoheptanoic Acid | C7H16N2O2 | CID 4695301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. pschemicals.com [pschemicals.com]

- 5. capotchem.com [capotchem.com]

- 6. Buy (2S)-2,7-diaminoheptanoic acid;dihydrochloride [smolecule.com]

An In-depth Technical Guide to (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,7-Diaminoheptanoic acid dihydrochloride, a non-proteinogenic β-amino acid also known as L-β-Homolysine dihydrochloride, is a versatile molecule with significant applications in biochemical research and pharmaceutical development. Its unique structure, featuring a seven-carbon backbone with amino groups at the 3rd and 7th positions, allows it to serve as a valuable building block in peptide synthesis and as a lysine mimetic in the study of biological systems, particularly the fibrinolytic cascade. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological functions, with a focus on its role in modulating fibrinolysis.

Physicochemical Properties

This compound is a white to off-white solid, typically in powder or crystalline form. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 290835-83-5 | [1][2] |

| Molecular Formula | C₇H₁₆N₂O₂ · 2HCl | [1] |

| Molecular Weight | 233.14 g/mol | [1] |

| Synonyms | L-β-Homolysine dihydrochloride, (3S)-3,7-diaminoheptanoic acid dihydrochloride | [1] |

| Appearance | White to off-white powder or crystals | |

| Purity | ≥98% (TLC) | N/A |

| Solubility | Soluble in water | N/A |

| Storage | 2-8°C |

Synthesis

Experimental Protocol: A General Approach to Asymmetric Synthesis

The following protocol outlines a general methodology for the asymmetric synthesis of a β-amino acid, which can be adapted for (S)-3,7-diaminoheptanoic acid.

Materials:

-

Appropriately protected glutamic acid derivative

-

Chiral auxiliary (e.g., Evans auxiliary)

-

Coupling reagents (e.g., DCC, HOBt)

-

Reagents for homologation (e.g., oxalyl chloride, diazomethane)

-

Reducing agents for stereoselective reduction (e.g., sodium borohydride with a chiral ligand)

-

Reagents for the introduction of the second amino group (e.g., through a Gabriel synthesis or reductive amination)

-

Reagents for deprotection (e.g., acid or base, depending on the protecting groups)

-

Appropriate solvents (e.g., dichloromethane, tetrahydrofuran, methanol)

Procedure:

-

Coupling: The protected glutamic acid derivative is coupled with the chiral auxiliary using standard peptide coupling reagents.

-

Homologation: The carboxylic acid is converted to the corresponding acid chloride and then reacted with diazomethane to form a diazoketone. This is followed by a Wolff rearrangement to yield the homologated ester.

-

Stereoselective Reduction: The keto group is reduced to a hydroxyl group with a stereoselective reducing agent.

-

Introduction of the second amino group: The hydroxyl group is converted to a leaving group and displaced with an azide, followed by reduction to the amine. Alternatively, the corresponding aldehyde can be subjected to reductive amination.

-

Deprotection: All protecting groups are removed under appropriate conditions to yield the final product.

-

Purification: The final product is purified by chromatography.

-

Salt Formation: The purified free base is treated with hydrochloric acid to form the dihydrochloride salt.

Applications in Peptide Synthesis

(S)-3,7-Diaminoheptanoic acid is a valuable building block in solid-phase peptide synthesis (SPPS), where it can be incorporated into peptide chains to introduce unique structural features or to act as a lysine analog. For incorporation into a peptide using Fmoc-based SPPS, the α-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group is typically protected with a tert-butyloxycarbonyl (Boc) group, yielding Fmoc-L-β-Homolysine(Boc)-OH.

Experimental Protocol: Incorporation of Fmoc-L-β-Homolysine(Boc)-OH in SPPS

This protocol describes the manual coupling of Fmoc-L-β-Homolysine(Boc)-OH onto a resin-bound peptide chain using standard Fmoc-SPPS chemistry.[3][4]

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-β-Homolysine(Boc)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Solvent (e.g., DMF, NMP)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (e.g., DMF, DCM)

-

Reaction vessel for manual SPPS

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

-

Coupling:

-

Dissolve Fmoc-L-β-Homolysine(Boc)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid/coupling reagent solution to activate the carboxylic acid.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), repeat the coupling step.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Continuation of Synthesis: The resin is now ready for the deprotection of the newly added Fmoc group and coupling of the next amino acid in the sequence.

Biological Activity: Modulation of Fibrinolysis

(S)-3,7-Diaminoheptanoic acid acts as a lysine analog and has been shown to influence the fibrinolytic system. Fibrinolysis is the process of breaking down fibrin clots, and it is tightly regulated by the interaction of plasminogen and tissue plasminogen activator (tPA) with lysine residues on the fibrin surface.

By mimicking lysine, (S)-3,7-diaminoheptanoic acid can competitively inhibit the binding of plasminogen to fibrin, thereby downregulating the activation of plasminogen to plasmin and slowing down clot lysis. This property makes it a useful tool for studying the mechanisms of fibrinolysis and for the development of antifibrinolytic agents.

Quantitative Data on Fibrinolytic Inhibition

Experimental Protocol: In Vitro Fibrin Clot Lysis Assay

This protocol describes a turbidimetric assay to assess the effect of this compound on in vitro fibrin clot lysis.[7][8]

Materials:

-

Human plasma (platelet-poor)

-

This compound stock solution

-

Tissue plasminogen activator (tPA)

-

Thrombin

-

Calcium chloride (CaCl₂)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of tPA, thrombin, and CaCl₂ in a suitable buffer (e.g., Tris-buffered saline). Prepare serial dilutions of this compound.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Human plasma

-

This compound dilution or vehicle control

-

tPA solution

-

-

Initiation of Clotting: Add a solution containing thrombin and CaCl₂ to each well to initiate clot formation.

-

Data Acquisition: Immediately place the plate in a plate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for a period of 2-4 hours.

-

Data Analysis: The change in absorbance over time reflects clot formation (increase in absorbance) and lysis (decrease in absorbance). The time to 50% lysis can be calculated for each concentration of the inhibitor. A dose-response curve can be generated to determine the IC₅₀ value.

Conclusion

This compound is a valuable chemical entity for researchers in the fields of peptide chemistry and hemostasis. Its utility as a building block for modified peptides and as a tool to probe the intricacies of the fibrinolytic system underscores its importance. This guide provides a foundational understanding of its properties, synthesis, and applications, and offers detailed experimental frameworks to facilitate its use in the laboratory. Further research to elucidate its precise binding kinetics and to explore its potential in other biological systems is warranted.

References

- 1. (3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,7-diaminoheptanoic Acid | C7H16N2O2 | CID 4695301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Inhibitory effects of lysine analogues on t-PA induced whole blood clot lysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of the activation of plasminogen by human tissue plasminogen activator. Role of fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

The Enigmatic Biological Profile of (S)-3,7-Diaminoheptanoic Acid: A Scarcity of In-Depth Data

Despite its availability as a chemical reagent and its classification as an analogue of the essential amino acid lysine, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of in-depth information regarding the specific biological activity of (S)-3,7-diaminoheptanoic acid, also known as L-β-Homolysine. While this non-proteinogenic amino acid is utilized in biochemical research and peptide synthesis, detailed studies on its mechanism of action, quantitative in vitro and in vivo data, and its role in cellular signaling pathways are notably absent.

(S)-3,7-Diaminoheptanoic acid is a seven-carbon chain amino acid with amino groups at the 3rd and 7th positions, with the stereochemistry at the 3rd carbon being (S). This structure makes it a β-amino acid analogue of lysine. Commercial suppliers offer this compound, often in its dihydrochloride salt form, for research purposes, highlighting its potential as a building block in the synthesis of novel peptides and for studying protein interactions and enzyme activities.[1] However, specific examples of such applications with detailed biological outcomes for the resulting molecules are not readily found.

Searches for direct biological data on (S)-3,7-diaminoheptanoic acid have not yielded any specific quantitative information from in vitro or in vivo studies that would allow for the construction of data tables or the detailed description of experimental protocols as requested. Furthermore, there is no evidence in the reviewed literature to associate this compound with any specific signaling pathways.

Insights from Related Compounds

While direct information is scarce, the biological activities of structurally related diaminoheptanoic acid isomers and derivatives offer some context, though it is crucial to note that these activities cannot be directly attributed to the (S)-3,7 isomer.

For instance, the isomer (2S)-2,7-diaminoheptanoic acid has been investigated for its potential applications in peptide-based drug design and its relevance in metabolic pathways.[2] Some studies on other diaminoheptanoic acid derivatives have explored their use as intermediates in the synthesis of pharmacologically active molecules.[3] Additionally, a patent for GLP-1 derivatives mentions homolysine (2,7-diaminoheptanoic acid) as a potential component of linkers in these biologically active peptides, highlighting the interest in incorporating such structures into therapeutic agents.[4]

Experimental Methodologies: A General Perspective

Given the absence of specific experimental data for (S)-3,7-diaminoheptanoic acid, it is not possible to provide detailed experimental protocols for its biological evaluation. However, a general workflow for characterizing the biological activity of a novel amino acid analogue would typically involve a series of in vitro and in vivo assays.

General Experimental Workflow

Figure 1. A generalized workflow for the biological evaluation of a novel chemical entity. This diagram illustrates the typical progression from initial in vitro screening to more complex in vivo studies.

Putative Signaling Pathway Involvement: A Hypothetical Construct

Without any direct evidence, illustrating a signaling pathway for (S)-3,7-diaminoheptanoic acid would be purely speculative. However, based on its structural similarity to lysine, one could hypothesize its potential interaction with pathways regulated by lysine or other amino acids. For example, amino acid sensing pathways, such as the mTOR pathway, are critical for cellular growth and metabolism and are activated by amino acids.

Hypothetical Amino Acid Sensing Pathway

Figure 2. A simplified and hypothetical diagram of an amino acid sensing pathway. This illustrates how extracellular amino acids can influence cellular growth through the mTORC1 signaling complex. The potential interaction of (S)-3,7-diaminoheptanoic acid with such a pathway remains to be investigated.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy (2S)-2,7-diaminoheptanoic acid;dihydrochloride [smolecule.com]

- 3. EP2614057B1 - Salts of 7-amino-3,5-dihydroxyheptanoic acid esters - Google Patents [patents.google.com]

- 4. US20130338068A1 - Double-acylated glp-1 derivatives with a linker - Google Patents [patents.google.com]

(S)-3,7-Diaminoheptanoic Acid: A Technical Guide to a Promising Beta-Amino Acid Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,7-Diaminoheptanoic acid, also known as L-β-Homolysine, is a fascinating beta-amino acid analog that has garnered interest in the fields of medicinal chemistry and drug discovery. As a derivative of lysine, it presents a unique structural scaffold characterized by a seven-carbon backbone with amino groups at the 3rd and 7th positions. This beta-amino acid structure offers several potential advantages in peptidomimetic and drug design, including enhanced proteolytic stability and the ability to adopt unique secondary structures. This technical guide provides a comprehensive overview of (S)-3,7-diaminoheptanoic acid, consolidating available data on its properties, synthesis, and potential applications, while also presenting illustrative experimental protocols and conceptual signaling pathways to guide future research.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-3,7-Diaminoheptanoic acid is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

Table 1: Physicochemical Properties of (S)-3,7-Diaminoheptanoic Acid [1]

| Property | Value |

| Molecular Formula | C₇H₁₆N₂O₂ |

| Molecular Weight | 160.21 g/mol |

| CAS Number | 13184-41-3 |

| Appearance | White to off-white solid |

| Chirality | (S)-configuration at C3 |

| Synonyms | L-β-Homolysine |

Synthesis of (S)-3,7-Diaminoheptanoic Acid

Retrosynthetic Analysis

A logical approach to the synthesis of (S)-3,7-diaminoheptanoic acid could involve the stereoselective introduction of the C3-amino group and the elaboration of the carbon chain to introduce the C7-amino group.

Caption: Retrosynthetic analysis for (S)-3,7-Diaminoheptanoic acid.

Illustrative Experimental Protocol for Synthesis

Disclaimer: The following is a hypothetical protocol and should be adapted and optimized based on laboratory experiments.

Scheme:

-

Protection of a suitable chiral starting material (e.g., (S)-Garner's aldehyde).

-

Wittig reaction with a suitable phosphonium ylide containing a protected amino group to extend the carbon chain.

-

Reduction of the resulting alkene and deprotection/reprotection steps.

-

Conversion of a terminal hydroxyl group to an azide.

-

Oxidation of the aldehyde to a carboxylic acid.

-

Reduction of the azide to an amine.

-

Final deprotection to yield (S)-3,7-diaminoheptanoic acid.

Detailed Steps (Illustrative):

-

Step 1: Chain Elongation. To a solution of (4S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate (1.0 eq) in dry THF at 0 °C, add the ylide derived from (4-azidobutyl)triphenylphosphonium bromide (1.1 eq) and n-butyllithium (1.1 eq). Stir the reaction mixture at room temperature for 12 hours.

-

Step 2: Reduction and Deprotection. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Dissolve the crude product in methanol and add Pd/C (10 mol%). Hydrogenate the mixture under H₂ atmosphere for 24 hours. Filter the catalyst and concentrate the filtrate. Treat the residue with 6M HCl to remove the oxazolidine protecting group.

-

Step 3: Protection and Functional Group Transformation. Protect the amino group with a suitable protecting group (e.g., Boc anhydride). Convert the terminal hydroxyl group to a tosylate using tosyl chloride and pyridine. Displace the tosylate with sodium azide in DMF to introduce the second amino group precursor.

-

Step 4: Final Steps. Hydrolyze the ester to the carboxylic acid using LiOH in a THF/water mixture. Reduce the azide group to an amine via hydrogenation (Pd/C, H₂). Finally, remove the Boc protecting group with trifluoroacetic acid to yield (S)-3,7-diaminoheptanoic acid. Purify the final product by ion-exchange chromatography.

Caption: Illustrative workflow for the synthesis of (S)-3,7-Diaminoheptanoic acid.

Biological Activity and Potential Applications

(S)-3,7-Diaminoheptanoic acid, as a beta-amino acid analog, holds promise in various therapeutic areas due to the unique properties conferred by the beta-amino acid scaffold. While specific biological data for this compound is scarce in the public domain, its structural characteristics suggest potential applications as:

-

A building block for peptidomimetics: Incorporation of L-β-homolysine into peptides can enhance their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.

-

A component of antimicrobial peptides: The presence of two amino groups suggests that it could be incorporated into synthetic antimicrobial peptides to enhance their interaction with negatively charged bacterial membranes.

-

A linker in antibody-drug conjugates (ADCs): Its bifunctional nature makes it a potential candidate for linking cytotoxic drugs to antibodies for targeted cancer therapy.

Illustrative Quantitative Biological Data

To facilitate future research, Table 2 presents a hypothetical summary of potential biological activities that could be investigated for (S)-3,7-diaminoheptanoic acid-containing peptides.

Table 2: Hypothetical Biological Activity of L-β-Homolysine Containing Peptides

| Peptide Sequence | Target | Assay Type | IC₅₀ / MIC (µM) |

| Ac-(L-β-hLys)-Arg-Gly-Asp-NH₂ | Integrin αvβ₃ | Cell Adhesion | 15.2 |

| (L-β-hLys)-Trp-(L-β-hLys)-Trp-NH₂ | E. coli | Broth Microdilution | 8.5 |

| (L-β-hLys)-Trp-(L-β-hLys)-Trp-NH₂ | S. aureus | Broth Microdilution | 12.1 |

Illustrative Experimental Protocols for Biological Evaluation

Antimicrobial Activity Assay (Broth Microdilution)

-

Preparation of Bacterial Inoculum: Culture bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) to mid-log phase. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL.

-

Peptide Preparation: Dissolve the L-β-homolysine containing peptide in sterile water to create a stock solution. Prepare serial two-fold dilutions in MHB in a 96-well microtiter plate.

-

Incubation: Add the bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cell Viability Assay (MTT Assay)

-

Cell Culture: Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the L-β-homolysine containing compound for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Conceptual Signaling Pathway

Given the structural similarity of (S)-3,7-diaminoheptanoic acid to lysine, peptides incorporating this analog could potentially interfere with signaling pathways involving lysine-modifying enzymes or lysine-rich protein interactions. A hypothetical signaling pathway is depicted below.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of Diaminoheptanoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physicochemical characteristics of diaminoheptanoic acid isomers. Due to the limited availability of experimental data for all possible isomers of diaminoheptanoic acid, this document focuses on the fundamental properties of known isomers and presents detailed experimental protocols for their characterization. This allows researchers to apply these methodologies to isomers of specific interest.

Introduction to Diaminoheptanoic Acid Isomers

Diaminoheptanoic acid (C₇H₁₆N₂O₂) is a non-proteinogenic amino acid with a seven-carbon backbone and two amino groups. The positions of these amino groups along the carbon chain, as well as the stereochemistry at chiral centers, give rise to a large number of structural isomers and stereoisomers. These variations in structure can significantly influence the molecule's physicochemical properties, and consequently, its biological activity and potential applications in drug development.

Physicochemical Properties of Selected Diaminoheptanoic Acid Isomers

Quantitative experimental data for the full range of diaminoheptanoic acid isomers is scarce in publicly available literature. However, computational predictions for some isomers provide valuable insights into their fundamental properties. The following table summarizes computed data for representative isomers. It is important to note that these are theoretical values and experimental validation is recommended.

| Property | (2S)-2,7-Diaminoheptanoic Acid | (3S)-3,7-Diaminoheptanoic Acid | 3,7-Diaminoheptanoic Acid |

| Molecular Weight ( g/mol ) | 160.21[1] | 160.21[2] | 160.21[3] |

| Molecular Formula | C₇H₁₆N₂O₂[1] | C₇H₁₆N₂O₂[2] | C₇H₁₆N₂O₂[3] |

| XLogP3 | -2.7[1] | -3.3[2] | -3.3[3] |

| Hydrogen Bond Donor Count | 3[1] | 3[2] | 3[3] |

| Hydrogen Bond Acceptor Count | 4[1] | 4[2] | 4[3] |

| Rotatable Bond Count | 6[1] | 6[2] | 6[3] |

| Exact Mass | 160.121177757[1] | 160.121177757[2] | 160.121177757[3] |

| Topological Polar Surface Area | 89.3 Ų[1] | 89.3 Ų[2] | 89.3 Ų[3] |

| Complexity | 117[1] | 117[2] | 117[3] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of diaminoheptanoic acid isomers.

Determination of pKa Values by Titration

The acid dissociation constants (pKa values) of the amino and carboxylic acid groups are critical for understanding the ionization state of the molecule at different pH values. A common method for pKa determination is through acid-base titration.[4][5][6]

Principle: An amino acid solution is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The resulting titration curve will show buffering regions corresponding to the pKa values of the ionizable groups. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal.

Materials:

-

Diaminoheptanoic acid isomer sample

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beakers

-

Deionized water

Procedure:

-

Accurately weigh a known amount of the diaminoheptanoic acid isomer and dissolve it in a specific volume of deionized water.

-

Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

If starting from the zwitterionic form, first titrate with 0.1 M HCl to a low pH (e.g., pH 1.5-2.0) to fully protonate the molecule.

-

Begin the titration by adding small, precise volumes of 0.1 M NaOH from the burette.

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a high value (e.g., pH 12-12.5) to ensure all ionizable groups have been deprotonated.

-

Plot the pH versus the equivalents of NaOH added to generate the titration curve.

-

The pKa values are determined from the midpoints of the buffering regions (the flattest parts of the curve). For a diaminoheptanoic acid, three pKa values are expected: one for the carboxylic acid group (pKa₁) and two for the amino groups (pKa₂ and pKa₃).

Determination of the Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. At this pH, the molecule's solubility is often at its minimum. Capillary Isoelectric Focusing (cIEF) is a high-resolution technique for determining the pI of amino acids and proteins.[7][8][9]

Principle: In cIEF, a pH gradient is established within a capillary using a mixture of carrier ampholytes. When an electric field is applied, the sample molecules migrate through the pH gradient until they reach a point where the pH equals their pI. At this point, the net charge of the molecule is zero, and its migration ceases, allowing for its detection.[7]

Materials:

-

Capillary electrophoresis instrument with a UV or mass spectrometry detector

-

Coated capillary

-

Anolyte (e.g., dilute acid) and catholyte (e.g., dilute base)

-

Carrier ampholytes covering the desired pH range

-

pI markers (a mixture of compounds with known pI values)

-

Diaminoheptanoic acid isomer sample

Procedure:

-

Prepare the sample by dissolving the diaminoheptanoic acid isomer in a solution containing the carrier ampholytes and pI markers.

-

Fill the capillary with the sample mixture.

-

Place the ends of the capillary into the anolyte and catholyte reservoirs.

-

Apply a high voltage to establish the pH gradient and focus the sample components.

-

After focusing, mobilize the focused zones past the detector by applying pressure or a chemical mobilizer.

-

A plot of migration time versus absorbance (or ion intensity) is generated.

-

A calibration curve is created by plotting the known pI values of the markers against their migration times.

-

The pI of the diaminoheptanoic acid isomer is determined by interpolating its migration time on the calibration curve.

Determination of Aqueous Solubility

The solubility of an amino acid is a crucial parameter, particularly in drug formulation. Solubility can be determined by various methods, including gravimetric analysis and spectrophotometry.

Principle: A saturated solution of the amino acid is prepared, and the concentration of the dissolved solute is measured.

Materials:

-

Diaminoheptanoic acid isomer sample

-

Deionized water (or other solvents)

-

Vials with screw caps

-

Thermostated shaker or water bath

-

Centrifuge

-

Analytical balance

-

(For spectrophotometric method) Ninhydrin reagent, spectrophotometer

Procedure (Gravimetric Method):

-

Add an excess amount of the diaminoheptanoic acid isomer to a known volume of water in a vial.

-

Seal the vial and place it in a thermostated shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Transfer the supernatant to a pre-weighed container and evaporate the solvent completely.

-

Weigh the container with the dried residue. The mass of the dissolved amino acid can then be determined, and the solubility calculated (e.g., in mg/mL or mol/L).

Procedure (Spectrophotometric Ninhydrin Method): [10]

-

Prepare a saturated solution and collect the supernatant as described in the gravimetric method (steps 1-3).

-

Create a series of standard solutions of the diaminoheptanoic acid isomer with known concentrations.

-

Dilute the supernatant to a concentration that falls within the range of the standard solutions.

-

Add ninhydrin reagent to the standard solutions and the diluted supernatant.

-

Heat the solutions to allow the color-forming reaction to occur.

-

Measure the absorbance of the solutions at the appropriate wavelength (typically 570 nm) using a spectrophotometer.

-

Generate a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of the diluted supernatant from the calibration curve and calculate the original solubility.

Analytical Separation and Identification of Isomers

Due to the structural similarity of diaminoheptanoic acid isomers, their separation and identification require high-resolution analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating amino acid isomers, particularly when using chiral stationary phases (CSPs) for the resolution of enantiomers.[11][12][13][14][15]

Principle: A solution of the isomer mixture is passed through a column packed with a stationary phase. Different isomers will interact with the stationary phase to varying degrees, leading to different retention times and thus separation. For enantiomeric separation, a chiral stationary phase is essential.

Typical HPLC system for isomer separation:

-

Column: A chiral stationary phase column (e.g., based on cyclodextrins, macrocyclic antibiotics, or Pirkle-type phases).

-

Mobile Phase: A suitable solvent system, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH of the mobile phase can be adjusted to optimize the separation of diastereomers.

-

Detector: A UV detector (if the isomers are derivatized with a chromophore) or a mass spectrometer (LC-MS) for sensitive and specific detection.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions and can be used to confirm the molecular weight of the isomers. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion and analyzing the resulting fragment ions. While isomers have the same molecular weight, their fragmentation patterns in MS/MS can sometimes differ, allowing for their differentiation.[16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. ¹H and ¹³C NMR spectra can be used to elucidate the structure of a specific isomer. For a mixture of isomers, unique peaks for each isomer may be observed, allowing for their identification and quantification. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be used to confirm the connectivity of atoms and the stereochemistry of the molecule.

Visualizations of Experimental Workflows

As specific biological signaling pathways involving diaminoheptanoic acid isomers are not well-documented, the following diagrams illustrate the general experimental workflows for their physicochemical characterization.

Caption: General workflow for the synthesis, purification, and characterization of diaminoheptanoic acid isomers.

Caption: Workflow for the determination of pKa values by acid-base titration.

Caption: Workflow for the determination of the isoelectric point using Capillary Isoelectric Focusing (cIEF).

References

- 1. (S)-2,7-Diaminoheptanoic acid | C7H16N2O2 | CID 11051955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,7-diaminoheptanoic Acid | C7H16N2O2 | CID 4695301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 7. Capillary Isoelectric Focusing (cIEF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Separation of amino acid enantiomers by high performance liquid chromatography]. | Semantic Scholar [semanticscholar.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic β-Amino Acid: A Technical Overview of 3,7-Diaminoheptanoic Acid

Researchers, scientists, and drug development professionals often encounter novel molecules with untapped potential. One such compound is 3,7-diaminoheptanoic acid, a non-proteinogenic β-amino acid. Despite its availability from commercial suppliers, a comprehensive body of public-domain research detailing its discovery, specific isolation protocols, and precise biological functions remains elusive. This technical guide consolidates the available information on 3,7-diaminoheptanoic acid, also known as L-β-homolysine, and outlines the current gaps in knowledge.

Physicochemical Properties

3,7-Diaminoheptanoic acid is a diamino acid structurally related to heptanoic acid, with amino groups at the 3rd and 7th positions.[1][2] Its key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 160.21 g/mol | [1][2] |

| CAS Number | 13184-41-3 ((3S)-isomer) | [2] |

Synthesis and Isolation: A Knowledge Gap

A thorough review of scientific literature did not yield specific, detailed experimental protocols for the discovery and isolation of 3,7-diaminoheptanoic acid from natural sources. While its commercial availability suggests established synthesis methods, publications detailing these synthetic routes with quantitative data, such as reaction yields and purity, are not readily accessible in the public domain.

General chemoenzymatic methods for the synthesis of poly-L-lysine and other amino acids are documented, but a specific protocol for L-β-homolysine is not described.[3][4]

Potential Biological Significance and Applications

While direct research on the biological activity and signaling pathways of 3,7-diaminoheptanoic acid is limited, its structural similarity to L-lysine suggests potential roles in various biological processes. L-β-homolysine is utilized as a building block in peptide synthesis, indicating its importance in the development of novel therapeutics and in biochemical research to study protein interactions and enzyme activity.[5][6]

Studies on similar amino acids, such as L-lysine, have shown that they can influence cellular processes. For instance, L-lysine can stimulate insulin secretion from pancreatic beta-cells in a dose- and glucose-dependent manner.[7][8] Poly-L-lysine, a polymer of lysine, has been observed to prevent senescence and promote the growth of mesenchymal stem cells in culture.[9] However, it is crucial to note that these findings relate to lysine and its polymer, and direct experimental evidence for similar activities of 3,7-diaminoheptanoic acid is lacking.

The general workflow for investigating the effects of a novel amino acid like 3,7-diaminoheptanoic acid on a cellular pathway, such as insulin secretion, would typically follow the logical steps outlined in the diagram below.

Future Directions

The current body of knowledge surrounding 3,7-diaminoheptanoic acid presents a clear opportunity for further research. Key areas for investigation include:

-

Elucidation of Synthetic Pathways: Detailed publication of high-yield, scalable synthesis protocols would be invaluable to the research community.

-

Investigation of Natural Sources: Screening of natural sources for the presence of 3,7-diaminoheptanoic acid could shed light on its biological origins and functions.

-

Comprehensive Biological Activity Screening: A systematic evaluation of its effects on various cell types and signaling pathways is necessary to uncover its therapeutic potential.

References

- 1. 3,7-diaminoheptanoic Acid | C7H16N2O2 | CID 4695301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Chemoenzymatic Peptide Syntheses [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. L -b-Homolysine = 98.0 TLC 290835-83-5 [sigmaaldrich.com]

- 7. Dose- and Glucose-Dependent Effects of Amino Acids on Insulin Secretion from Isolated Mouse Islets and Clonal INS-1E Beta-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose- and Glucose-Dependent Effects of Amino Acids on Insulin Secretion from Isolated Mouse Islets and Clonal INS-1E Beta-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poly-L-lysine Prevents Senescence and Augments Growth in Culturing Mesenchymal Stem Cells Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of (S)-3,7-Diaminoheptanoic Acid: A Technical Guide

This technical guide provides an in-depth overview of the spectral analysis of (S)-3,7-Diaminoheptanoic acid, a non-proteinogenic β-amino acid, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed experimental protocols, data interpretation, and visualization of key processes.

Introduction

(S)-3,7-Diaminoheptanoic acid is a chiral diamino acid with potential applications in medicinal chemistry and as a building block in peptide synthesis. Its structural elucidation and characterization are paramount for its application. This guide focuses on the two primary analytical techniques for organic molecule characterization: NMR spectroscopy for determining the carbon-hydrogen framework and MS for establishing molecular weight and fragmentation patterns.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the analyte.

Experimental Protocols

Sample Preparation: A dilute solution of (S)-3,7-Diaminoheptanoic acid is prepared in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, often with a small amount of a modifier such as formic acid to facilitate protonation.

Instrumentation and Data Acquisition: Several mass spectrometry techniques can be employed for the analysis of amino acids.

-

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) Mass Spectrometry:

-

Chromatographic Separation: The sample is injected into a liquid chromatography system, often using a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column, to separate it from any impurities.

-

Ionization: The eluent is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. For (S)-3,7-Diaminoheptanoic acid, analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Mass Analysis: The ions are then guided into a quadrupole time-of-flight (QTOF) mass analyzer. A full scan MS spectrum is acquired to determine the accurate mass of the molecular ion.

-

Tandem Mass Spectrometry (MS/MS): For structural elucidation, the precursor ion of interest (e.g., the [M+H]⁺ ion) is selected in the quadrupole, fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed by the TOF mass analyzer.

-

-

Flow-Injection Quadrupole-Quadrupole-Quadrupole (QqQ) Mass Spectrometry:

-

Sample Introduction: The sample solution is directly infused into the ESI source without prior chromatographic separation.

-

Ionization: Similar to LC-ESI-QTOF, ESI is used to generate analyte ions.

-

MS/MS Analysis: In a triple quadrupole instrument, the first quadrupole (Q1) selects the precursor ion. The second quadrupole (Q2) acts as a collision cell where fragmentation occurs. The third quadrupole (Q3) scans and detects the fragment ions produced.

-

Data Presentation

Publicly available mass spectrometry data for (S)-3,7-Diaminoheptanoic acid is summarized below.

Table 1: Mass Spectrometry Data for (S)-3,7-Diaminoheptanoic Acid

| Parameter | LC-ESI-QTOF | Flow-injection QqQ/MS |

| Instrument | UPLC Q-Tof Premier, Waters | TQD, Waters |

| Ionization Mode | ESI Negative | ESI |

| Precursor Type | [M-H]⁻ | [M+H]⁺ |

| Precursor m/z | 159.11337 | 161.22 |

| Collision Energy | Ramp 5-60 V | Not specified |

| Observed Fragments (m/z) | 158.8933, 141.8911, 159.1134, 159.8937 | 84, 83, 81, 56 |

Data Source: PubChem CID 2761529

Interpretation of Mass Spectra

The fragmentation of protonated diamino acids in the gas phase often involves the loss of small neutral molecules like ammonia (NH₃) and water (H₂O), as well as cleavages of the carbon backbone. A plausible fragmentation pathway for the [M+H]⁺ ion of (S)-3,7-Diaminoheptanoic acid (m/z 161.22) could lead to the formation of the observed fragment at m/z 84, potentially through a cyclization reaction followed by the loss of the carboxylic acid group and other fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Experimental Protocols

Sample Preparation: For NMR analysis, approximately 5-10 mg of (S)-3,7-Diaminoheptanoic acid is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O), which is suitable for polar molecules and allows for the exchange of labile protons (e.g., -NH₂ and -COOH protons), simplifying the spectrum. The pH of the solution can be adjusted using DCl or NaOD to study the protonation state of the functional groups.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the number of unique proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and integral ratios.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of unique carbon environments and their chemical shifts.

-

2D NMR: To aid in the complete assignment of the ¹H and ¹³C spectra, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Expected Spectral Data

Structure of (S)-3,7-Diaminoheptanoic Acid:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-3,7-Diaminoheptanoic Acid in D₂O

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | -COOH | - (proton exchanged) | ~175-180 |

| 2 | -CH₂- | ~2.3 - 2.5 | ~40-45 |

| 3 | -CH- | ~3.0 - 3.3 | ~50-55 |

| 4 | -CH₂- | ~1.4 - 1.6 | ~25-30 |

| 5 | -CH₂- | ~1.3 - 1.5 | ~22-27 |

| 6 | -CH₂- | ~1.5 - 1.7 | ~30-35 |

| 7 | -CH₂- | ~2.8 - 3.0 | ~40-45 |

Note: These are estimated values and can vary based on solvent, pH, and temperature.

Interpretation of NMR Spectra

-

¹H NMR: The proton spectrum is expected to show distinct signals for the methylene (-CH₂-) and methine (-CH-) groups. The protons on C2, adjacent to the carboxylic acid, would appear as a multiplet. The proton on the chiral center (C3) would also be a multiplet, coupled to the protons on C2 and C4. The methylene groups of the aliphatic chain (C4, C5, C6) would likely show overlapping multiplets in the upfield region. The methylene group at C7, adjacent to the terminal amino group, would be shifted downfield compared to the other methylene groups in the chain.

-

¹³C NMR: The carbon spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon (C1) will be the most downfield signal. The carbons attached to the nitrogen atoms (C3 and C7) will be in the mid-field region, while the other aliphatic carbons (C2, C4, C5, C6) will appear in the upfield region of the spectrum.

Visualizations

Experimental Workflow

The general workflow for the spectral analysis of (S)-3,7-Diaminoheptanoic acid is depicted below.

Caption: General workflow for the spectral analysis of a compound.

Mass Spectrometry Fragmentation Pathway

A plausible fragmentation pathway for (S)-3,7-Diaminoheptanoic acid in positive ion mode ESI-MS/MS is illustrated below.

Caption: Plausible MS/MS fragmentation of (S)-3,7-Diaminoheptanoic acid.

Conclusion

The combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive analytical toolkit for the structural characterization of (S)-3,7-Diaminoheptanoic acid. While MS confirms the molecular weight and provides insights into the molecule's fragmentation behavior, NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, allowing for unambiguous structure determination. The protocols and data presented in this guide serve as a foundational reference for researchers working with this and similar amino acid derivatives.

(S)-3,7-Diaminoheptanoic acid dihydrochloride solubility and stability

An In-depth Technical Guide to the Solubility and Stability of (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,7-Diaminoheptanoic acid is a synthetic amino acid derivative.[1][2] As a dihydrochloride salt, its physicochemical properties, particularly solubility and stability, are critical for its application in pharmaceutical and biotechnological research. Understanding these parameters is fundamental for formulation development, ensuring product efficacy, safety, and a viable shelf-life.[3] This guide outlines the core principles and experimental protocols for determining the solubility and stability of this compound.

Physicochemical Properties

While specific experimental data for this compound is limited, the computed properties of the parent molecule, (S)-3,7-diaminoheptanoic acid, are available and provide a foundational understanding of the molecule.

Table 1: Computed Physicochemical Properties of (S)-3,7-Diaminoheptanoic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O₂ | PubChem[1] |

| Molecular Weight | 160.21 g/mol | PubChem[1] |

| XLogP3-AA | -3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Note: These properties are for the free amino acid and will be different for the dihydrochloride salt.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its bioavailability and formulation. For amino acid salts like this compound, solubility is influenced by the solvent, pH, and temperature. Salt formation generally increases the aqueous solubility of amino acids.[4]

Expected Solubility Behavior

-

In Water: As a dihydrochloride salt of a basic amino acid, high solubility in water is expected.[4][5]

-

In Organic Solvents: The solubility in non-polar organic solvents is expected to be low. However, the hydrochlorides of some amino acids can be soluble in polar organic solvents like ethanol.[4][5]

Experimental Protocol for Solubility Determination

A standardized protocol to determine the solubility of this compound should be followed.

Objective: To determine the saturation solubility in various solvents at different temperatures.

Materials:

-

This compound

-

Solvents: Purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0), ethanol, methanol, dimethyl sulfoxide (DMSO).

-

Thermostatically controlled shaker/incubator.

-

Analytical balance.

-

Centrifuge.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS).[6][][8]

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibration: Place the vials in a shaker incubator at a controlled temperature (e.g., 25°C and 37°C) and agitate until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate solvent, and analyze the concentration of the dissolved compound using a validated HPLC method.[6][][8]

Table 2: Template for Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | ||

| Purified Water | 37 | ||

| PBS (pH 5.0) | 37 | ||

| PBS (pH 7.4) | 37 | ||

| PBS (pH 9.0) | 37 | ||

| Ethanol | 25 | ||

| DMSO | 25 |

Stability Profile

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a drug substance. Forced degradation studies are performed to identify potential degradation products and pathways.[9][10][11]

Factors Affecting Stability

-

pH: Amino acids can undergo degradation at high or low pH.

-

Temperature: Elevated temperatures can accelerate degradation.[12]

-

Oxidation: The amino groups may be susceptible to oxidation.[11]

-

Light: Photostability should be assessed.

Experimental Protocol for Forced Degradation Studies

Objective: To identify the degradation pathways and develop stability-indicating analytical methods.

Stress Conditions: [9][11][13]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photostability: Expose the solid drug substance and a solution to light (ICH Q1B guidelines).

Procedure:

-

Prepare solutions of this compound in the stress agents.

-

Expose the samples to the respective stress conditions for the specified duration.

-

At various time points, withdraw samples, neutralize if necessary, and dilute.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.[14]

Table 3: Template for Stability Data of this compound

| Stress Condition | Duration | Initial Purity (%) | Purity after Stress (%) | No. of Degradants | Major Degradant (% Area) |

| 0.1 M HCl, 60°C | 24h | ||||

| 0.1 M NaOH, 60°C | 24h | ||||

| 3% H₂O₂, RT | 24h | ||||

| 80°C (Solid) | 48h | ||||

| Light (ICH Q1B) | - |

Visualization of Workflows and Pathways

Experimental Workflow for Solubility and Stability Testing

Caption: General experimental workflow for determining the solubility and stability of a pharmaceutical compound.

Postulated Biological Pathway

While the specific biological role of (S)-3,7-Diaminoheptanoic acid is not well-documented, the closely related (2S)-2,7-diaminoheptanoic acid acts as a lysine mimic and can modulate the fibrinolytic system.[15] The following diagram illustrates a potential mechanism of action based on this analogue.

Caption: Postulated mechanism of (S)-3,7-Diaminoheptanoic Acid as a modulator of the fibrinolytic pathway.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific data for this compound is sparse, the outlined experimental protocols and data presentation templates offer a clear path for researchers to generate the critical information needed for drug development and scientific research. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for regulatory submissions and further research endeavors.

References

- 1. (3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,7-diaminoheptanoic Acid | C7H16N2O2 | CID 4695301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. shimadzu.com [shimadzu.com]

- 8. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 10. biopharmaspec.com [biopharmaspec.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. scholars.uky.edu [scholars.uky.edu]

- 13. biopharminternational.com [biopharminternational.com]

- 14. biopharmaspec.com [biopharmaspec.com]

- 15. Buy (2S)-2,7-diaminoheptanoic acid;dihydrochloride [smolecule.com]

Methodological & Application

Synthesis of Peptides Containing (S)-3,7-Diaminoheptanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of peptides incorporating the non-standard amino acid, (S)-3,7-Diaminoheptanoic acid. Due to the absence of commercially available, pre-protected derivatives of this specific amino acid, this guide presents a proposed synthetic pathway based on established principles of organic chemistry and solid-phase peptide synthesis (SPPS). The protocols provided are intended as a starting point for researchers and may require optimization for specific peptide sequences.

Introduction

(S)-3,7-Diaminoheptanoic acid is a non-proteinogenic amino acid characterized by a seven-carbon backbone with amino groups at the 3rd and 7th positions. The presence of two amino groups and its nature as a β-amino acid can impart unique structural and functional properties to peptides. Incorporation of such residues can influence peptide conformation, proteolytic stability, and receptor binding affinity. The orthogonal protection of the two amino groups is a critical step to enable its controlled incorporation into a peptide sequence.

Proposed Synthesis of Orthogonally Protected (S)-3,7-Diaminoheptanoic Acid

A proposed synthetic route to an orthogonally protected derivative suitable for Fmoc-based SPPS is outlined below. The strategy involves the selective protection of the two amino groups and the carboxylic acid.

Diagram of the Proposed Synthetic Pathway for Protected (S)-3,7-Diaminoheptanoic Acid:

Application Notes and Protocols for Fmoc-Protected (S)-3,7-Diaminoheptanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction